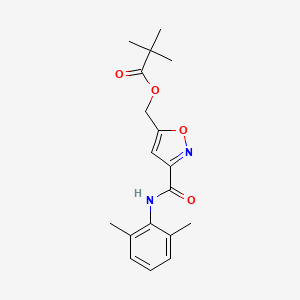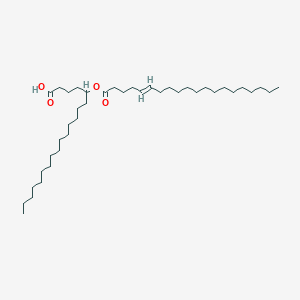
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.76 . This compound is known for its unique structure, which includes a benzene ring, an acetic acid moiety, and a hydrazide group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide typically involves the reaction of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl- with chloroacetyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide include:
Mandelic acid: Known for its use in skincare products and as an antibacterial agent.
Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic chemistry
This compound is unique due to its chloroacetyl hydrazide group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
128156-76-3 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-hydroxy-2,2-diphenylacetohydrazide |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-14(20)18-19-15(21)16(22,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,22H,11H2,(H,18,20)(H,19,21) |
InChI Key |
MREFKPSDUJXPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


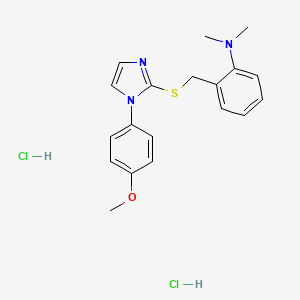
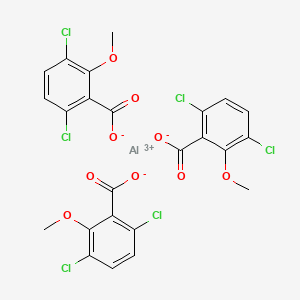
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
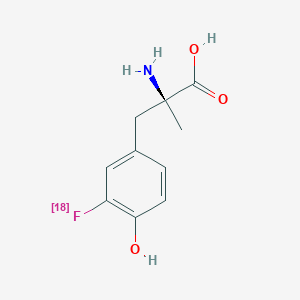


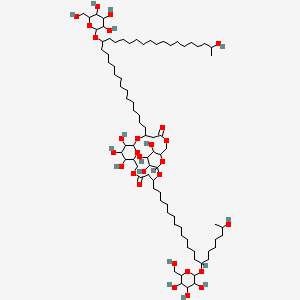
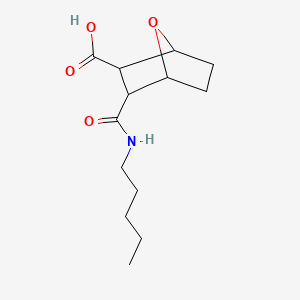

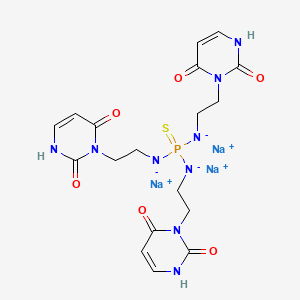
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
